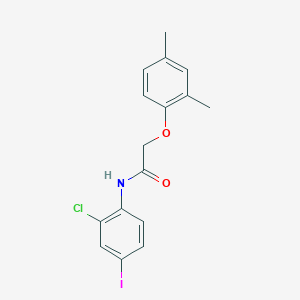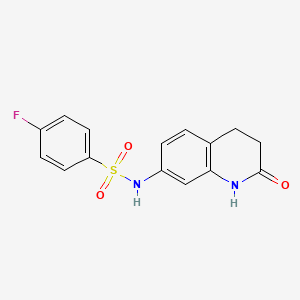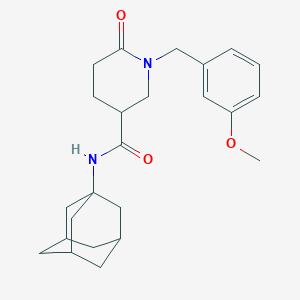
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CI-994 is a member of the class of compounds called histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and have been implicated in the development of cancer.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide is thought to involve the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This accumulation of acetylated proteins is thought to alter gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been found to have other biochemical and physiological effects. For example, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, suggesting that it may have potential as an antimalarial agent. N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been found to inhibit the activity of the enzyme sirtuin 1, which has been implicated in aging and age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments to study its effects on cells and organisms. However, one limitation of using N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is the development of combination therapies that use N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide in combination with other drugs to enhance its effectiveness. Finally, there is also interest in exploring the potential of N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide as an antimalarial agent and in studying its effects on aging and age-related diseases.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodophenol with 2,4-dimethylphenol in the presence of a base to form the intermediate product, 2-(2,4-dimethylphenoxy)-4-iodophenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide has been found to be effective against a variety of cancer cell lines, including breast, prostate, lung, and leukemia.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-5-4-12(18)8-13(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCTFRPQHAKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)
![2-ethoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5971717.png)
![7-(cyclobutylmethyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971725.png)
![2-amino-4-[3-(difluoromethoxy)phenyl]-6-(4-hydroxyphenyl)nicotinonitrile](/img/structure/B5971730.png)
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![2-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5971747.png)
![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![1-(2-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971798.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![3-(2-chlorophenyl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5971808.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
